molecular formula C8H15NO3 B12913934 tert-Butyl 1,3-oxazolidine-3-carboxylate CAS No. 435345-93-0

tert-Butyl 1,3-oxazolidine-3-carboxylate

Cat. No.: B12913934
CAS No.: 435345-93-0
M. Wt: 173.21 g/mol
InChI Key: AMZJHBQITVMFNI-UHFFFAOYSA-N
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Description

tert-Butyl 1,3-oxazolidine-3-carboxylate is a heterocyclic compound featuring a five-membered oxazolidine ring with a tert-butyloxycarbonyl (Boc) protective group at the 3-position. This compound is widely utilized in organic synthesis as a chiral auxiliary or intermediate for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. Its stability under basic conditions and ease of deprotection under acidic conditions make it a versatile tool for stereoselective synthesis . The Boc group enhances solubility in organic solvents, while the oxazolidine ring’s rigidity influences stereochemical outcomes in reactions such as nucleophilic additions or cross-couplings .

Properties

CAS No.

435345-93-0

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

tert-butyl 1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-5-11-6-9/h4-6H2,1-3H3

InChI Key

AMZJHBQITVMFNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl oxazolidine-3-carboxylate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of amino alcohols with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of tert-butyl oxazolidine-3-carboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl oxazolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

The structural and functional variations among oxazolidine derivatives significantly impact their reactivity, stability, and applications. Below is a detailed comparison of tert-butyl 1,3-oxazolidine-3-carboxylate with analogous compounds:

Structural Modifications and Reactivity
Compound Name Key Substituents Reactivity Highlights Applications
This compound Boc group at C3; no additional substituents Stable under basic conditions; Boc deprotection via TFA or HCl . Chiral intermediates, peptide synthesis
tert-Butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (7) C4 vinyl ester; C2/C2 dimethyl groups Undergoes Michael addition with amines (e.g., benzylamine) to form β-amino esters . Synthesis of amino acid derivatives
tert-Butyl-(4R)-2,2-dimethyl-4-vinyl-1,3-oxazolidine-3-carboxylate (9) C4 vinyl group; C2/C2 dimethyl groups Participates in cyclopropanation or olefin metathesis for ring-expansion reactions . Fluorinated sphingosine analogue synthesis

Key Observations :

  • Steric Effects : The 2,2-dimethyl substitution in compounds 7 and 9 enhances steric hindrance, restricting conformational flexibility and favoring specific stereochemical pathways .
  • Electrophilicity : The vinyl ester group in compound 7 increases electrophilicity at the β-carbon, enabling nucleophilic attacks (e.g., by amines) . In contrast, the vinyl group in compound 9 facilitates transition metal-catalyzed reactions .
  • Deprotection Efficiency : The Boc group in the parent compound is cleaved more readily than bulkier protective groups (e.g., trityl), making it preferable for stepwise syntheses .

Biological Activity

Introduction

tert-Butyl 1,3-oxazolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications in drug development and enzyme inhibition. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique oxazolidine ring structure that contributes to its biological activity. The compound can be represented by the following chemical formula:

C7H13NO3\text{C}_7\text{H}_{13}\text{N}\text{O}_3

The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. Studies indicate that it may interact with enzymes such as ceramidases, which are implicated in various physiological processes including cell proliferation and apoptosis .

Enzyme Inhibition

Research has shown that this compound can inhibit ceramidase activity, leading to altered sphingolipid metabolism. This effect is crucial because ceramides and sphingosine-1-phosphate (S1P) have opposing roles in cell fate determination—ceramides promote apoptosis while S1P supports cell survival and proliferation .

Anticancer Potential

One of the most promising applications of this compound is in cancer therapy. Its ability to modulate sphingolipid metabolism suggests a potential role in targeting cancer cells. For instance, studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against melanoma cell lines .

Case Studies

  • Melanoma Treatment : In a study evaluating the cytotoxic effects of various oxazolidine derivatives, this compound showed an IC50 value indicating effective inhibition of melanoma cell proliferation. This suggests that further development could lead to new therapeutic agents for melanoma treatment .
  • Enzyme Interaction Studies : A systematic investigation into the interaction between oxazolidine derivatives and ceramidases revealed that this compound effectively inhibits these enzymes, potentially altering cancer cell metabolism and promoting apoptosis .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how modifications to the oxazolidine structure affect biological activity. Key findings include:

CompoundIC50 (nM)Biological Effect
This compound45Ceramidase inhibition
Benzimidazole derivative2.5Melanoma cell inhibition
Benzoxazolone carboxamide64Anticancer activity

These results highlight the importance of structural modifications in enhancing biological efficacy.

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